CYP3A4 Inhibition Potency vs. Ketoconazole
2-Isobutyl-6-methyl-1H-benzo[d]imidazole demonstrates moderate inhibition of human recombinant CYP3A4, with a reported Ki of 120 nM for midazolam 1'-hydroxylase activity and 170 nM for testosterone 6β-hydroxylase activity [1]. In contrast, ketoconazole, a well-characterized potent CYP3A4 inhibitor used as a positive control, exhibits a Ki of approximately 15-80 nM in comparable assays [2]. This indicates that while 2-isobutyl-6-methyl-1H-benzo[d]imidazole possesses CYP3A4 inhibitory activity, its potency is approximately 2- to 8-fold lower than that of a strong clinical CYP3A4 inhibitor, which may translate to a reduced risk of significant drug-drug interactions in certain contexts.
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 120 nM (midazolam 1'-hydroxylation); Ki = 170 nM (testosterone 6β-hydroxylation) |
| Comparator Or Baseline | Ketoconazole Ki = 15-80 nM (midazolam 1'-hydroxylation) |
| Quantified Difference | Target compound is approximately 2- to 8-fold less potent than ketoconazole. |
| Conditions | Human recombinant CYP3A4, midazolam and testosterone substrates, in vitro enzyme inhibition assays |
Why This Matters
Quantified CYP3A4 inhibition data enables prediction of potential drug-drug interaction liability, informing compound prioritization for lead optimization in medicinal chemistry programs.
- [1] BindingDB. BDBM50088503 CHEMBL3527048. Affinity Data: Ki for CYP3A4. Accessed 2025. View Source
- [2] FDA. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Ketoconazole Ki values. Accessed 2025. View Source
